molecular formula C11H11BrO3 B1367635 Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate CAS No. 113730-57-7

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

カタログ番号: B1367635
CAS番号: 113730-57-7
分子量: 271.11 g/mol
InChIキー: WUFMOLTUKPGFMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-5,9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFMOLTUKPGFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551568
Record name Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113730-57-7
Record name Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry, contributing to activities ranging from anticancer to antimicrobial. The introduction of a bromine substituent at the 7-position, coupled with an ethyl carboxylate at the 2-position, yields Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate, a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of plausible synthetic strategies for this target molecule, grounded in established chemical principles and supported by literature precedents.

Strategic Analysis of Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate. The choice between these routes will depend on factors such as starting material availability, desired scale, and the need for enantiopurity.

  • Route A: Early-Stage Bromination. This strategy involves the synthesis of a pre-brominated aromatic precursor, which is then elaborated to form the dihydrobenzofuran ring. This approach offers the advantage of avoiding potential regioselectivity issues in the final bromination step.

  • Route B: Late-Stage Bromination. In this alternative, the 2,3-dihydrobenzofuran-2-carboxylate core is first constructed, followed by a regioselective bromination at the 7-position. This route may be more convergent but hinges on achieving the desired regioselectivity in the bromination of an already functionalized heterocyclic system.

The following sections will delve into the mechanistic details and experimental considerations for each of these synthetic pathways.

Route A: Synthesis via Early-Stage Bromination

This pathway commences with the preparation of a key intermediate, 3-bromosalicylaldehyde, followed by the construction of the dihydrofuran ring.

Step 1: Synthesis of 3-Bromosalicylaldehyde

The synthesis of 3-bromosalicylaldehyde can be efficiently achieved via the ortho-formylation of 2-bromophenol. This reaction utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium chloride and triethylamine.[1][2]

Reaction Mechanism:

The reaction is believed to proceed through the formation of a magnesium phenoxide, which then coordinates to paraformaldehyde, facilitating the electrophilic attack at the ortho position of the phenol. Triethylamine acts as a base to promote the reaction.

G 2-Bromophenol 2-Bromophenol 3-Bromosalicylaldehyde 3-Bromosalicylaldehyde 2-Bromophenol->3-Bromosalicylaldehyde ortho-Formylation Paraformaldehyde_MgCl2_Et3N Paraformaldehyde, MgCl2, Et3N Paraformaldehyde_MgCl2_Et3N->3-Bromosalicylaldehyde caption Figure 1. Synthesis of 3-Bromosalicylaldehyde. G 3-Bromosalicylaldehyde 3-Bromosalicylaldehyde Intermediate Michael Adduct Intermediate 3-Bromosalicylaldehyde->Intermediate Michael Addition Ethyl_Acrylate_Base Ethyl Acrylate, Base Ethyl_Acrylate_Base->Intermediate Target_Molecule Ethyl 7-bromo-2,3- dihydrobenzofuran-2-carboxylate Intermediate->Target_Molecule Intramolecular Cyclization caption Figure 2. Dihydrobenzofuran Ring Formation. G Salicylaldehyde Salicylaldehyde Benzofuran_Ester Ethyl benzofuran- 2-carboxylate Salicylaldehyde->Benzofuran_Ester O-Alkylation & Cyclization Ethyl_Bromoacetate_Base Ethyl Bromoacetate, Base Ethyl_Bromoacetate_Base->Benzofuran_Ester Dihydrobenzofuran_Ester Ethyl 2,3-dihydrobenzofuran- 2-carboxylate Benzofuran_Ester->Dihydrobenzofuran_Ester Reduction Reduction (e.g., Mg/MeOH) Reduction->Dihydrobenzofuran_Ester caption Figure 3. Synthesis of the Dihydrobenzofuran Core.

Sources

The Strategic deployment of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a cornerstone in the edifice of medicinal chemistry. Its rigid, bicyclic structure, imbued with a chiral center at the C2 position, offers a privileged scaffold for the design of novel therapeutic agents. Nature itself has frequently turned to this framework, with numerous bioactive natural products featuring this core.[1] In the realm of synthetic pharmaceuticals, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] This guide delves into the specific potential of a highly functionalized derivative, ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate , as a versatile starting material for the generation of next-generation therapeutics. We will explore its synthesis, reactivity, and, most importantly, its prospective applications in drug discovery, grounded in the established bioactivities of analogous structures.

I. Synthesis of the Core Scaffold: A Proposed Pathway

Proposed Synthetic Pathway

Synthetic_Pathway A o-Bromophenol B 1-Bromo-2-(2,2-dimethoxyethoxy)benzene A->B BrCH2CH(OCH3)2, K2CO3, Acetone, Reflux C 7-Bromobenzofuran B->C Polyphosphoric Acid, Heat D Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate C->D 1. Mg, THF 2. Diethyl carbonate 3. NaBH4, EtOH

Caption: Proposed synthetic route to Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene

This initial step involves the Williamson ether synthesis to couple o-bromophenol with a protected acetaldehyde equivalent.

  • To a solution of o-bromophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

  • To this suspension, add 2-bromoacetaldehyde dimethyl acetal (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-2-(2,2-dimethoxyethoxy)benzene.

Causality Behind Experimental Choices:

  • Acetone is a suitable polar aprotic solvent for this SN2 reaction.

  • Potassium carbonate is a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions.

  • 2-Bromoacetaldehyde dimethyl acetal is used as a stable precursor to the reactive aldehyde functionality needed for the subsequent cyclization.

Step 2: Synthesis of 7-Bromobenzofuran

This step involves an acid-catalyzed intramolecular cyclization. A similar transformation has been documented in patent literature.[6]

  • Add the 1-bromo-2-(2,2-dimethoxyethoxy)benzene obtained in the previous step to polyphosphoric acid (PPA).

  • Heat the mixture to 100-120°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 7-bromobenzofuran.

Causality Behind Experimental Choices:

  • Polyphosphoric acid acts as both a strong acid catalyst and a dehydrating agent to facilitate the cyclization and subsequent aromatization.

Step 3: Synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

This final transformation involves a three-step sequence within a single pot: Grignard formation, carboxylation, and reduction.

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 7-bromobenzofuran (1 equivalent) in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the magnesium has been consumed, cool the resulting Grignard reagent to 0°C.

  • Slowly add diethyl carbonate (1.5 equivalents) to the Grignard solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0°C and slowly add sodium borohydride (2 equivalents) in small portions.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product, ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate.

Causality Behind Experimental Choices:

  • Grignard formation at the 7-position allows for the subsequent introduction of the carboxylate group.

  • Diethyl carbonate serves as the electrophile for the carboxylation reaction.

  • Sodium borohydride is a mild reducing agent that selectively reduces the double bond of the furan ring to yield the 2,3-dihydrobenzofuran scaffold without affecting the ester functionality.

II. Chemical Reactivity and Derivatization Potential

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate is a richly functionalized molecule, offering multiple avenues for chemical modification to generate a diverse library of compounds for biological screening.

Key Reactive Sites and Potential Transformations

Reactivity cluster_ester Ester Modification (C2) cluster_bromo Bromo Group Functionalization (C7) Core Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate Amide Amide Formation Core->Amide Amine, Heat or Coupling Agent CarboxylicAcid Hydrolysis to Carboxylic Acid Core->CarboxylicAcid LiOH, THF/H2O Reduction Reduction to Alcohol Core->Reduction LiAlH4, THF Suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) Core->Suzuki ArB(OH)2, Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynyl Introduction) Core->Sonogashira Alkyne, Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig Amination Core->Buchwald Amine, Pd Catalyst, Base Stille Stille Coupling Core->Stille Organostannane, Pd Catalyst

Caption: Reactivity map for the functionalization of the core scaffold.

The presence of the bromine atom at the 7-position and the ethyl ester at the 2-position are the primary handles for diversification.

  • The Bromo Group (C7): The aryl bromide is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. This is particularly valuable as substitution at this position can significantly modulate the biological activity of the resulting compounds.

  • The Ethyl Ester (C2): The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore in many drug classes. The ester can also be converted to a variety of amides through reaction with different amines, or reduced to the corresponding primary alcohol, which can be further functionalized.

III. Potential Applications in Medicinal Chemistry

The true potential of ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate lies in its ability to serve as a precursor to a wide array of biologically active molecules. By leveraging the known activities of structurally similar compounds, we can project its utility across several therapeutic areas.

Anticancer Agents

The benzofuran and dihydrobenzofuran scaffolds are prevalent in a number of compounds with demonstrated anticancer activity.[7][8][9][10] The presence of a halogen, such as bromine, on the benzofuran ring has been shown to be a critical determinant of biological activity in some anticancer derivatives.[2]

A recent study on fluorinated and brominated benzofuran and dihydrobenzofuran derivatives revealed that compounds bearing both a bromine atom and an ester or carboxylic acid group exhibited significant antiproliferative effects against human colorectal adenocarcinoma cells (HCT116).[2][11] These compounds were shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce PARP-1 cleavage, leading to DNA fragmentation and apoptosis.[2][11]

Compound AnalogueCancer Cell LineIC50 (µM)Reference
Fluorinated/Brominated Dihydrobenzofuran EsterHCT116~10-20[2][11]

This suggests that derivatives of ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate could be promising candidates for the development of novel anticancer agents.

Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases, including cancer.[2][10] Several benzofuran and dihydrobenzofuran derivatives have been reported to possess potent anti-inflammatory properties.[12][13][14]

The aforementioned study on fluorinated and brominated dihydrobenzofurans also demonstrated their efficacy as anti-inflammatory agents.[2][11] Six of the nine compounds tested suppressed lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and consequently reducing the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[2][11] The IC50 values for the inhibition of these inflammatory mediators were in the low micromolar range.[2][11]

Inflammatory MediatorIC50 Range (µM)Reference
IL-61.2 - 9.04[2][11]
CCL21.5 - 19.3[2][11]
Nitric Oxide2.4 - 5.2[2][11]
Prostaglandin E21.1 - 20.5[2][11]

These findings strongly support the exploration of derivatives of ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate as potential anti-inflammatory drugs.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The benzofuran scaffold has emerged as a promising pharmacophore in this area, with numerous derivatives exhibiting activity against a range of bacteria and fungi.[4][15]

A study on benzofuran derivatives from the marine-derived fungus Penicillium crustosum identified compounds with moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, as well as antifungal activity.[1][12][13] While this study did not specifically investigate 7-bromo-2,3-dihydrobenzofuran-2-carboxylates, it highlights the general potential of the benzofuran core in the development of antimicrobial agents. The introduction of a bromine atom and an ethyl ester group could modulate the antimicrobial spectrum and potency.

Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The dihydrobenzofuran scaffold has been incorporated into molecules with neuroprotective properties.[5][16]

A study on novel benzofuran-2-carboxamide derivatives demonstrated their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxicity.[3] Furthermore, some derivatives exhibited antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.[3] Another study on a benzofuran-containing selenium compound showed neuroprotective effects in a mouse model of Alzheimer's disease, attributed to its antioxidant and anti-inflammatory properties.[5][16] Given that the core structure of ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate can be readily converted to the corresponding carboxamide, this opens up a promising avenue for the development of novel neuroprotective agents.

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

The available literature on related compounds provides valuable insights into the structure-activity relationships of the 2,3-dihydrobenzofuran scaffold.

  • Halogenation: The presence and position of a halogen on the benzene ring can significantly impact biological activity, often enhancing anticancer and anti-inflammatory properties.[2]

  • C2-Substituent: The nature of the substituent at the C2 position is crucial. Carboxylic acids and amides are common in bioactive derivatives, suggesting that the ethyl ester of the title compound is a valuable precursor.

  • C7-Substitution: Functionalization at the C7 position via cross-coupling reactions offers a powerful tool to modulate potency and selectivity for various biological targets.

Future research should focus on the systematic derivatization of ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate at both the C2 and C7 positions to build a diverse chemical library. This library should then be screened against a panel of biological targets implicated in cancer, inflammation, microbial infections, and neurodegenerative diseases to fully elucidate the therapeutic potential of this versatile scaffold.

V. Conclusion

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate represents a strategically important building block in modern medicinal chemistry. Its straightforward, albeit proposed, synthesis and the high potential for chemical diversification make it an attractive starting point for the discovery of novel therapeutic agents. The established and diverse biological activities of the 2,3-dihydrobenzofuran scaffold, particularly when functionalized with halogens and carboxy-moieties, provide a strong rationale for the exploration of its derivatives in a wide range of therapeutic areas. This technical guide serves as a foundational resource to stimulate and guide further research into the untapped potential of this promising molecule.

References

  • CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents.
  • CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents.
  • (PDF) SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE - ResearchGate. Available at: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - MDPI. Available at: [Link]

  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC - NIH. Available at: [Link]

  • Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC - NIH. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - ResearchGate. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. Available at: [Link]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity - ResearchGate. Available at: [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. Available at: [Link]

  • (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents - ResearchGate. Available at: [Link]

  • Previously reported benzofuran derivatives VII–XII with anti-tumour and... - ResearchGate. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed. Available at: [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed Central. Available at: [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - ResearchGate. Available at: [Link]

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH. Available at: [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed. Available at: [Link]

  • [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | Semantic Scholar. Available at: [Link]

  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation | International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Exploring the Potential Therapeutic Role of Benzofuran Derivatives in Cancer Treatment. Available at: [Link]

  • Enantioselective Synthesis of 2,3,3a,8a-Tetrahydrofuro[2,3- b]benzofuran Scaffolds Enabled by Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition of 2,3-Dihydrofuran and Quinone Esters - PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory and potential anticancer effects.[3] The functionalization of this core structure is therefore of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the creation of carbon-carbon bonds, offering a robust method for the arylation of the 2,3-dihydrobenzofuran nucleus.[4][5]

This comprehensive guide provides an in-depth exploration of the Suzuki coupling reaction as applied to a key building block: Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate . We will delve into the mechanistic underpinnings of this transformation, offer field-proven insights into optimizing reaction conditions, and provide a detailed, step-by-step protocol for its successful execution.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the aryl bromide, in this case, Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate. This step forms a Palladium(II) intermediate. The reactivity of the organic halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[7] Aryl bromides represent a good balance of reactivity and stability for many applications.[4]

  • Transmetalation: This is a pivotal step where the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The choice of base is crucial and can significantly influence the reaction rate and yield.[9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Below is a visual representation of the catalytic cycle:

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)n-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L)n-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Aryl_Bromide Ethyl 7-bromo-2,3- dihydrobenzofuran-2-carboxylate (Ar-Br) Boronic_Acid Arylboronic Acid (Ar'-B(OR)2) Product Ethyl 7-aryl-2,3- dihydrobenzofuran-2-carboxylate (Ar-Ar') Experimental_Workflow start Start reagents 1. Add Reactants, Base, and Catalyst to Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat If incomplete cool 6. Cool to Room Temperature monitor->cool If complete workup 7. Aqueous Workup (Dilute with water, extract with organic solvent) cool->workup dry 8. Dry and Concentrate Organic Phase workup->dry purify 9. Purify by Column Chromatography dry->purify product 10. Characterize Final Product purify->product

Sources

Application Note: High-Purity Isolation of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules and functional materials.[1] The precise introduction of the bromine atom and the dihydrobenzofuran scaffold makes it a valuable intermediate for drug discovery and development, particularly in the creation of novel compounds with potential therapeutic benefits.[2][3] Given its significance, the isolation and purification of this compound to a high degree of purity is a critical step in any synthetic workflow. This application note provides a detailed, field-proven protocol for the efficient purification of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate using automated flash column chromatography, ensuring high recovery and purity for downstream applications.

Physicochemical Profile of the Analyte

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₁H₁₁BrO₃Based on chemical structure.[5]
Molecular Weight ~271.11 g/mol Calculated from the molecular formula.
Polarity Moderately PolarPresence of an ester and ether functional groups balanced by the larger, nonpolar aromatic and alkyl components.
Solubility Poor in water; Soluble in CH₂Cl₂, Ethyl Acetate, HexaneTypical for organic esters of this size.
Appearance Powder/LiquidAs per supplier information.[5]

Chromatographic Theory and Rationale

Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[6][7][8] In this protocol, we employ normal-phase flash chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.

The separation is governed by the principle of adsorption.[9] Components in the crude mixture will have varying affinities for the silica gel stationary phase based on their polarity. More polar impurities will adsorb more strongly to the silica and thus elute more slowly, while less polar impurities will have a weaker interaction and elute more quickly. Our target compound, being of moderate polarity, will elute at an intermediate rate, allowing for its effective separation from both more and less polar contaminants.

The choice of solvent system (eluent) is paramount for a successful separation.[10] The eluent's polarity is fine-tuned to achieve a retention factor (Rƒ) for the target compound in the optimal range of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, which generally translates to an efficient separation on a flash column. A solvent system of ethyl acetate in hexane is a versatile and widely used combination for compounds of this nature.[1]

Experimental Protocol

Materials and Reagents
  • Crude Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

  • Silica Gel (for flash chromatography, 40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel 60 F₂₅₄)

  • Automated Flash Chromatography System

  • Pre-packed or self-packed silica gel column

  • Rotary Evaporator

  • Round bottom flasks

  • Glass vials for fraction collection

  • UV lamp for TLC visualization

Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

The initial and most critical step is to determine the optimal solvent system for the separation.

  • Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20% ethyl acetate).

  • Dissolve a small amount of the crude product in a few drops of dichloromethane.

  • Spot the dissolved crude product onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp (254 nm).

  • Identify the solvent system that provides good separation of the target compound from impurities, with an Rƒ value for the target compound between 0.2 and 0.4. For a compound of this estimated polarity, a starting point of 10-15% ethyl acetate in hexane is recommended.

Step 2: Column Preparation and Sample Loading
  • Select an appropriately sized flash column based on the amount of crude material to be purified. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Equilibrate the column with the initial, less polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Dissolve the crude Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate in a minimal amount of dichloromethane.

  • Adsorb the dissolved sample onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This dry loading technique generally results in better peak shape and resolution.

  • Carefully load the silica-adsorbed sample onto the top of the equilibrated column.

Step 3: Elution and Fraction Collection

A gradient elution is recommended to ensure a timely and efficient separation.

  • Begin the elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase over the course of the run (e.g., a linear gradient from 5% to 25% ethyl acetate in hexane over 10-15 column volumes).

  • Monitor the elution of the compounds using the system's UV detector.

  • Collect fractions of a suitable volume based on the column size and flow rate.

Step 4: Analysis of Fractions and Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a pre-weighed round bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visual Workflow of the Purification Protocol

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Optimization (Ethyl Acetate/Hexane) Sample_Prep Sample Preparation (Dry Loading on Silica) TLC->Sample_Prep Determines Solvent System Column_Equil Column Equilibration (Low Polarity Start) Gradient_Elution Gradient Elution (Increasing Ethyl Acetate) Column_Equil->Gradient_Elution Load Sample Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Elute Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Analyze Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identify Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Combine Final_Product Pure Product Solvent_Removal->Final_Product Isolate

Sources

Application Notes and Protocols for Determining the Purity of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] The purity of this chiral building block is critical as impurities can affect the safety, efficacy, and stability of the final drug product. This document provides a comprehensive guide to the analytical methods for determining the chemical and enantiomeric purity of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate, tailored for researchers, scientists, and drug development professionals.

The analytical strategy herein employs a multi-faceted approach, combining high-performance liquid chromatography (HPLC) for the quantitation of the main component and its related substances, chiral HPLC for the assessment of enantiomeric purity, and quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal method for an absolute purity determination.[3][4] This integrated approach ensures a robust and reliable assessment of the overall purity profile, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₃[7]
Molecular Weight 271.11 g/mol [7]
Appearance Powder/Liquid[8]
Storage Conditions Airtight sealed, avoid light and keep dry at room temperature.[8]

The presence of a chromophore in the benzofuran ring system allows for sensitive detection using UV spectrophotometry, with expected absorbance maxima around 280-290 nm, typical for such structures.[9][10]

Potential Impurities: A Synthesis-Based Perspective

The purity analysis of a drug intermediate is intrinsically linked to its synthetic route. A common pathway to benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate.[1] Based on this, the following potential impurities should be considered during method development and validation:

  • Starting Materials:

    • 2-hydroxy-3-bromobenzaldehyde (or related substituted phenol)

    • Ethyl bromoacetate or ethyl chloroacetate

  • Reaction Byproducts:

    • Products of side reactions, such as O-alkylation at other positions or dimerization.

  • Degradation Products:

    • Hydrolysis of the ester to the corresponding carboxylic acid.

    • Oxidation or other degradation pathways influenced by light, temperature, or pH.[11]

Analytical Workflow for Purity Determination

The comprehensive purity assessment of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate follows a structured workflow designed to provide orthogonal and verifiable data.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis: Chromatographic Methods cluster_2 Orthogonal Method: Spectroscopic Analysis cluster_3 Data Analysis and Reporting Sample Bulk Sample of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate HPLC_UV HPLC-UV for Assay and Related Substances Sample->HPLC_UV Chiral_HPLC Chiral HPLC for Enantiomeric Purity Sample->Chiral_HPLC qNMR Quantitative NMR (qNMR) for Absolute Purity Sample->qNMR Purity_Report Comprehensive Purity Report HPLC_UV->Purity_Report Chiral_HPLC->Purity_Report qNMR->Purity_Report

Caption: Integrated workflow for purity assessment.

Detailed Application Notes and Protocols

HPLC-UV Method for Assay and Related Substances

This method is designed for the accurate quantification of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate (the active substance) and the detection and quantification of process-related impurities and degradation products.

Rationale: Reversed-phase HPLC is a versatile and robust technique for separating compounds with varying polarities.[10] A C18 column is a suitable starting point for the separation of benzofuran derivatives. The mobile phase composition is optimized to achieve good resolution between the main peak and potential impurities. UV detection is appropriate due to the chromophoric nature of the analyte.

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • 0.45 µm syringe filters.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase initial composition.

    • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
06040
202080
252080
266040
306040
  • Data Analysis:

    • Assay (%): Calculate the percentage of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate in the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

    • Related Substances (%): Determine the percentage of each impurity by area normalization, assuming a relative response factor of 1.0 for unknown impurities.

Chiral HPLC Method for Enantiomeric Purity

Since Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate possesses a chiral center at the C2 position, it is crucial to determine its enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of racemates, including esters.[5][12]

Rationale: Chiral separation on polysaccharide-based CSPs is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[13] The differential stability of these complexes leads to different retention times for the two enantiomers. Normal-phase chromatography often provides better selectivity for this class of compounds on these columns.

Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

Protocol:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

  • Sample Preparation:

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
  • Data Analysis:

    • Enantiomeric Purity (% ee): Calculate the enantiomeric excess using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[14][15] It serves as an excellent orthogonal technique to chromatography.

Rationale: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16] By using a certified internal standard of known purity and accurately weighing both the sample and the standard, the purity of the sample can be determined without the need for a reference standard of the analyte itself.

Instrumentation and Consumables:

  • NMR spectrometer (≥400 MHz) with a high-resolution probe.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte's signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.

  • High-precision analytical balance.

  • 5 mm NMR tubes.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the certified internal standard into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

ParameterSetting
Pulse Program A simple 90° pulse sequence (e.g., zg30 for Bruker)
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 s)
Number of Scans 8-16 (to achieve a good signal-to-noise ratio)
Acquisition Time ≥ 3 s
Spectral Width Sufficient to cover all signals of interest
  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum carefully.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Method Validation

All analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[10][15] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Key Relationships

Purity_Assessment_Logic cluster_Purity Overall Purity cluster_Components Purity Components cluster_Methods Analytical Methods Overall_Purity Overall Purity ≥ 99.5% Chemical_Purity Chemical Purity (Assay & Related Substances) Chemical_Purity->Overall_Purity contributes to Enantiomeric_Purity Enantiomeric Purity (% ee) Enantiomeric_Purity->Overall_Purity contributes to Absolute_Purity Absolute Purity (qNMR) Absolute_Purity->Overall_Purity validates HPLC HPLC-UV HPLC->Chemical_Purity determines Chiral_HPLC Chiral HPLC Chiral_HPLC->Enantiomeric_Purity determines qNMR qNMR qNMR->Absolute_Purity confirms

Caption: Logical relationships in purity assessment.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2023). MDPI. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega. Retrieved from [Link]

  • Ethyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). ResearchGate. Retrieved from [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]

  • Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. (2008). PMC. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of Polysaccharide‐Based Columns for the Separation of Racemic Mixtures Obtained Based on (R,S)‐2‐Octanol by Reversed‐Phase Chiral Liquid Chromatography. (2024). Preprints.org. Retrieved from [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2014). Beilstein Journals. Retrieved from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). PMC. Retrieved from [Link]

  • (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (2013). ResearchGate. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester. (n.d.). Google Patents.
  • Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. (2018). ACS Publications. Retrieved from [Link]

  • Benzofuran, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). MDPI. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Role of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of PARP Inhibition and the Significance of the Dihydrobenzofuran Scaffold

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a groundbreaking class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1] By inhibiting PARP-catalyzed DNA single-strand break repair, these drugs induce synthetic lethality in cancer cells that are reliant on this pathway for survival. The 2,3-dihydrobenzofuran moiety has been identified as a privileged scaffold in medicinal chemistry, offering a rigid framework that can be strategically functionalized to interact with the nicotinamide binding pocket of the PARP enzyme.[2] This application note details a plausible synthetic strategy and protocols for the utilization of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate as a key starting material in the synthesis of novel PARP inhibitors possessing the 2,3-dihydrobenzofuran-7-carboxamide core.

The choice of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate as a starting material is strategic. The bromine atom at the 7-position provides a handle for late-stage functionalization or can be a key pharmacophoric element itself, while the ethyl ester at the 2-position can be readily converted to other functional groups. This allows for the exploration of a diverse chemical space in the quest for potent and selective PARP inhibitors.

Proposed Synthetic Pathway Overview

The following diagram outlines a proposed synthetic route from Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate to a key 2,3-dihydrobenzofuran-7-carboxamide intermediate, a known core structure for PARP-1 inhibitors.[3]

G A Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate B 7-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid A->B  Ester Hydrolysis C 7-Bromo-2,3-dihydrobenzofuran B->C  Decarboxylation D 2,3-Dihydrobenzofuran-7-carboxylic acid C->D  Directed Ortho-metalation  & Carboxylation E 2,3-Dihydrobenzofuran-7-carboxamide (Target Core) D->E  Amide Coupling

Caption: Proposed synthetic workflow to a PARP inhibitor core.

Detailed Protocols and Scientific Rationale

Step 1: Hydrolysis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

Objective: To convert the ethyl ester to the corresponding carboxylic acid, a necessary step for subsequent decarboxylation.

Protocol:

  • To a solution of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water (10 mL/mmol), add potassium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid.

Expertise & Experience: The use of a mixed solvent system of ethanol and water ensures the solubility of both the starting ester and the inorganic base. Refluxing provides the necessary energy to drive the saponification to completion. Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Step 2: Decarboxylation to 7-Bromo-2,3-dihydrobenzofuran

Objective: To remove the carboxylic acid group at the 2-position to enable functionalization at the 7-position.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 7-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq) in quinoline (5 mL/mmol).

  • Add copper(I) oxide (0.1 eq) as a catalyst.

  • Heat the mixture to 200-220 °C and maintain the temperature until gas evolution ceases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl to remove quinoline, followed by saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Bromo-2,3-dihydrobenzofuran.

Expertise & Experience: Quinoline serves as a high-boiling solvent suitable for decarboxylation reactions. Copper catalysts are often employed to facilitate this transformation at lower temperatures. The acidic workup is essential to remove the basic quinoline solvent.

Step 3: Directed Ortho-metalation and Carboxylation

Objective: To introduce a carboxylic acid group at the 7-position, ortho to the dihydrofuran oxygen, which is a key component of the PARP inhibitor pharmacophore.

Protocol:

  • Dissolve 7-Bromo-2,3-dihydrobenzofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,3-Dihydrobenzofuran-7-carboxylic acid.[4]

Expertise & Experience: The oxygen atom of the dihydrofuran ring directs the lithiation to the ortho position (C7). The use of a strong base like n-butyllithium at low temperatures is critical for efficient deprotonation without side reactions. Anhydrous conditions are paramount to prevent quenching of the organolithium intermediate.

Step 4: Amide Coupling to form the 2,3-Dihydrobenzofuran-7-carboxamide Core

Objective: To form the final carboxamide, a crucial functional group for interaction with the PARP enzyme.[5]

Protocol:

  • To a solution of 2,3-Dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction at room temperature for 2 hours or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the desired amine (e.g., ammonia in a suitable solvent, or a primary/secondary amine) (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,3-Dihydrobenzofuran-7-carboxamide.

Expertise & Experience: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the amide bond formation. The use of a non-nucleophilic base is necessary to scavenge the HCl generated during the reaction. This two-step procedure is a robust and widely used method for amide synthesis.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)
1Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate7-Bromo-2,3-dihydrobenzofuran-2-carboxylic acidKOH, Ethanol, Water>90
27-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid7-Bromo-2,3-dihydrobenzofuranQuinoline, Copper(I) oxide60-70
37-Bromo-2,3-dihydrobenzofuran2,3-Dihydrobenzofuran-7-carboxylic acidn-Butyllithium, Dry Ice, THF50-60
42,3-Dihydrobenzofuran-7-carboxylic acid2,3-Dihydrobenzofuran-7-carboxamideOxalyl chloride, Amine, Triethylamine70-85

Mechanism of PARP Inhibition

The synthesized 2,3-dihydrobenzofuran-7-carboxamide core acts as a nicotinamide isostere, competitively inhibiting the PARP enzyme at the NAD+ binding site. The carboxamide functional group is critical for this interaction.

G cluster_0 PARP-1 Catalytic Domain cluster_1 Nicotinamide Binding Pocket Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Inhibitor Dihydrobenzofuran- 7-carboxamide Inhibitor->Gly863 H-bond Inhibitor->Ser904 H-bond Inhibitor->Tyr907 π-π stacking

Caption: Key interactions of a PARP inhibitor with the enzyme's active site.

Conclusion

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate represents a versatile and strategic starting material for the synthesis of novel PARP inhibitors based on the 2,3-dihydrobenzofuran-7-carboxamide scaffold. The synthetic route outlined in this application note, while requiring several steps, employs well-established and reliable chemical transformations. Each step is supported by sound chemical principles, providing a robust framework for the development of new and potent therapeutic agents in the ongoing fight against cancer.

References

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  • CN106905243A - A kind of preparation method of olaparib - Google P
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Application Notes & Protocols: Molecular Docking of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on analogs of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate. The benzofuran and its dihydro- derivatives are scaffolds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of these small molecules against a specific protein target, thereby rationalizing their activity and guiding the design of more potent analogs.[3] This document is structured to provide not just a step-by-step methodology but also the scientific rationale behind each choice, ensuring technical accuracy and field-proven insights for researchers, scientists, and drug development professionals. We will utilize a standard workflow employing widely accessible and validated software tools such as AutoDock Vina for the docking calculation, and PyMOL or BIOVIA Discovery Studio Visualizer for analysis.[4][5][6]

Introduction: The Rationale for Docking Dihydrobenzofurans

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in drug discovery. Its rigid, planar structure combined with the electronic properties of the fused ring system makes it an ideal framework for interacting with biological macromolecules.[2] Derivatives have been synthesized and evaluated for a multitude of therapeutic areas. For instance, certain carboxamide derivatives of 2,3-dihydrobenzofuran have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[7][8]

Molecular docking allows us to computationally screen a library of analogs against a protein target of interest before committing to the time and resource-intensive process of chemical synthesis and biological testing.[3][9] The primary outputs of a docking study are:

  • Binding Pose: The predicted 3D orientation of the ligand within the protein's active site.

  • Binding Affinity: A score, typically in kcal/mol, that estimates the strength of the protein-ligand interaction.

By analyzing these outputs for a series of analogs, we can build a Structure-Activity Relationship (SAR) model, correlating specific chemical modifications to changes in binding affinity and interaction patterns.

Principle of the Method & Workflow Overview

Molecular docking algorithms systematically sample a vast number of possible conformations and orientations of a flexible ligand within a protein's binding site.[10] Each generated pose is evaluated by a scoring function that estimates the binding free energy. The goal is to identify the pose with the lowest energy score, which is predicted to be the most stable and representative binding mode.

The entire process can be visualized as a multi-stage workflow, from initial molecule preparation to final results validation.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Validation Phase ligand_prep Part I: Ligand Preparation (Analog Design & 3D Conversion) receptor_prep Part II: Receptor Preparation (PDB Cleanup & Formatting) docking Part III: Molecular Docking (Grid Definition & Vina Execution) receptor_prep->docking analysis Part IV: Results Analysis (Pose Visualization & Interaction Mapping) docking->analysis validation Part V: Protocol Validation (Re-docking & RMSD Calculation) analysis->validation

Figure 1: High-level workflow for a molecular docking study.

Part I: Protocol for Ligand Preparation

Causality: The accuracy of a docking simulation is critically dependent on the quality of the input ligand structure. Ligands must be represented as 3D structures with correct bond orders, stereochemistry, and a low-energy conformation. Furthermore, they must be converted to a specific file format (e.g., PDBQT) that includes partial atomic charges and defines rotatable bonds, which are essential parameters for the docking software.[10]

Methodology:

  • 2D Structure Generation:

    • Draw the parent molecule, Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate, and its analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Save each structure in a standard format like MOL or SDF.

  • 3D Conversion and Energy Minimization:

    • Use a program like Open Babel or the features within molecular modeling suites to convert the 2D structures into 3D coordinates.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to relieve any steric strain from the 2D-to-3D conversion and find a stable, low-energy conformation.

    • Save the resulting 3D structures as PDB files.

  • Preparation for AutoDock (PDBQT format):

    • We will use AutoDockTools (ADT), a graphical front-end for preparing docking inputs.[11]

    • Launch ADT: Start ADT from the command line in your working directory.[12]

    • Load Ligand: Go to Ligand -> Input -> Open and select your ligand's PDB file.

    • Assign Charges and Torsions: Go to Ligand -> Torsion Tree -> Detect Root. Then, go to Ligand -> Output -> Save as PDBQT. This single step automatically calculates Gasteiger partial charges, merges non-polar hydrogens, and defines the active rotatable bonds that AutoDock Vina will sample during the docking process.[10]

    • Repeat this process for all analogs.

Part II: Protocol for Receptor Preparation

Causality: Protein structures obtained from the Protein Data Bank (PDB) are often raw experimental models. They may contain non-essential water molecules, co-factors, or multiple protein chains that can interfere with the docking calculation. The receptor file must be "cleaned" to represent only the target protein, and hydrogens must be added to satisfy valence and allow for correct hydrogen bond calculations.[12][13]

Methodology:

  • Obtain Receptor Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for a relevant target. For this example, we will use PARP-1 , a validated target for dihydrobenzofuran derivatives.[7] A suitable PDB entry is 4HNE , which contains a co-crystallized inhibitor.

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Open the PDB file in a molecular visualizer like UCSF Chimera or PyMOL.[14][15]

    • Delete all water molecules.

    • Remove any co-factors, ions, or ligands present in the crystal structure. We remove the original ligand to make the binding site available for our new compounds.

    • If the protein is a multimer, retain only the chain that contains the active site of interest.[13]

    • Save the cleaned protein as a new PDB file (e.g., 4HNE_protein.pdb).

  • Prepare Receptor for AutoDock (PDBQT format):

    • Launch ADT and ensure you are in your working directory.

    • Load Protein: Go to File -> Read Molecule and select your cleaned PDB file (4HNE_protein.pdb).

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This is a critical step for defining potential hydrogen bond donors and acceptors.[16]

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and ADT will automatically add partial charges and write the file in the required PDBQT format (4HNE_protein.pdbqt).[10]

Part III: The Molecular Docking Protocol with AutoDock Vina

Causality: AutoDock Vina requires the user to define a 3D search space, known as the "grid box," which encompasses the binding site. The algorithm will confine its search for the optimal ligand pose within this box. The size and center of this box are critical parameters that dictate the scope of the docking calculation.

G receptor Receptor (PDBQT) Protein structure with charges and polar hydrogens vina AutoDock Vina (Docking Algorithm) receptor->vina ligand Ligand (PDBQT) Analogs with charges and defined torsions ligand->vina config Config File (TXT) Defines search space (Grid Box) and exhaustiveness config->vina output { Output (PDBQT) | Top binding poses and scores (kcal/mol)} vina->output

Figure 2: Input and output relationship for an AutoDock Vina job.

Methodology:

  • Define the Grid Box:

    • In ADT, with the receptor loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. You need to center this box on the active site. A reliable way to do this is to load the original PDB file (with the co-crystallized ligand) and center the box on that ligand.

    • Adjust the center coordinates (x, y, z) and size dimensions (in Angstroms) to ensure the box is large enough to accommodate your analogs but snug enough around the binding pocket to not waste computational effort. A typical size is 20x20x20 Å.

    • Note down the center and size coordinates. These will be used in the configuration file.

  • Create the Configuration File:

    • Create a text file named config.txt.

    • Enter the following information, replacing the file names and coordinates with your own:

    • Causality of Parameters:

      • receptor and ligand: Specify the input files.

      • center_x/y/z and size_x/y/z: Define the search space you just determined.[17]

      • exhaustiveness: Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good starting point.

      • num_modes: The number of binding poses to generate.

  • Run AutoDock Vina:

    • Open a command line terminal in your working directory.

    • Ensure the AutoDock Vina executable is in this directory or in your system's PATH.

    • Execute the docking with the following command:

    • Vina will run and create an output PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinity scores.

Part IV: Results Analysis and Visualization

Causality: The raw output of a docking run is a set of coordinates and a score. To derive meaningful insights, these results must be visualized in 3D. This allows for the qualitative assessment of the binding pose and the identification of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.[18]

Methodology:

  • Examine Binding Scores:

    • Open the output log file (ligand_01_log.txt). It will contain a table of binding affinities for the top poses. The most negative value represents the most favorable predicted binding energy.

  • Visualize Poses and Interactions:

    • Use software like PyMOL or BIOVIA Discovery Studio Visualizer.[5][19][20]

    • Load Structures: Open the receptor PDBQT file (4HNE_protein.pdbqt) and the docking output file (ligand_01_out.pdbqt). The output file contains multiple models; you can cycle through them to see the different predicted poses.

    • Analyze Interactions: Use the software's tools to identify interactions between the ligand and the protein.

      • In PyMOL, you can use the Action -> find -> polar contacts feature to highlight hydrogen bonds.[19]

      • Discovery Studio Visualizer provides a powerful 2D interaction map that clearly diagrams all contacts (hydrogen bonds, pi-pi stacking, hydrophobic interactions).[5]

    • Focus on the top-scoring pose (Mode 1) and analyze how the functional groups of your ligand interact with the amino acid residues in the active site.

Part V: Protocol Validation for Trustworthiness

Causality: A key requirement for a trustworthy protocol is self-validation. Before docking unknown compounds, the chosen docking parameters and setup must be validated to ensure they can reproduce experimentally observed results. The standard method is to take a protein with a known, co-crystallized ligand, remove that ligand, and then dock it back into the binding site.[18][21] A successful docking protocol should predict a binding pose that is very close to the original crystallographic pose.

Methodology:

  • Prepare the Co-crystallized Ligand:

    • Using the original PDB file (e.g., 4HNE ), extract the coordinates of the bound inhibitor into a separate PDB file.

    • Prepare this ligand using the same protocol described in Part I to create a PDBQT file.

  • Re-dock the Ligand:

    • Use the exact same receptor PDBQT file (4HNE_protein.pdbqt) and config.txt file from your main study.

    • Run AutoDock Vina to dock the co-crystallized ligand back into its own receptor.

  • Calculate Root Mean Square Deviation (RMSD):

    • The RMSD measures the average distance between the atoms of the docked pose and the original crystallographic pose. A low RMSD value indicates a successful reproduction of the binding mode.

    • In PyMOL:

      • Load the original PDB complex (4HNE.pdb).

      • Load your re-docked ligand output PDBQT.

      • Use the align command to superimpose the heavy atoms of the re-docked ligand onto the crystallographic ligand. For example: align ligand_redocked, original_ligand

      • PyMOL will report the RMSD value in the command line.

    • Interpretation: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable.[21][22]

Data Presentation: Example Docking Results

The following table summarizes hypothetical docking results for a small set of analogs, demonstrating how data can be structured for comparative analysis.

Compound IDR-Group at Position 7Binding Affinity (kcal/mol)Key Interacting Residues
Parent -Br-8.5TYR907, SER904, GLY863
Analog-1 -Cl-8.3TYR907, SER904, GLY863
Analog-2 -F-8.0TYR907, SER904
Analog-3 -I-8.9TYR907, SER904, GLY863, ILE872 (hydrophobic)
Analog-4 -OH-9.2TYR907, SER904, GLY863, ARG878 (H-bond)

This structured data allows for the rapid identification of trends. For example, the data suggests that a larger halogen (Iodine) may improve binding through additional hydrophobic contacts, while a hydrogen-bond donor (-OH) can form a new, favorable interaction with ARG878, significantly improving the binding score.

References

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A Synthetic Chemist's Guide to the Strategic Application of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its unique structural and electronic properties make it a cornerstone for the design of novel therapeutics. This guide focuses on the strategic utilization of a key building block, Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate , in the conceptual total synthesis of complex natural products. While direct, step-by-step total syntheses commencing from this specific starting material are not extensively documented in publicly accessible literature, its inherent functionalities—a synthetically versatile bromine atom, a modifiable ester group, and the core dihydrobenzofuran nucleus—present a wealth of opportunities for the construction of intricate molecular architectures.

This document serves as a detailed application note, providing well-founded protocols and strategic insights into how this building block can be effectively employed in the synthesis of natural product scaffolds. The methodologies described are based on established and reliable synthetic transformations, offering a roadmap for researchers to incorporate this valuable starting material into their synthetic campaigns.

The Strategic Advantage of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

The utility of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate as a synthetic precursor stems from the orthogonal reactivity of its functional groups. The bromine at the 7-position is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The ethyl ester at the 2-position provides a handle for homologation, amidation, or reduction to an alcohol, allowing for the introduction of diverse side chains. The dihydrobenzofuran core itself can be further functionalized or can serve as a rigid scaffold to orient substituents in a desired three-dimensional arrangement.

Proposed Application in the Synthesis of Pterocarpan-Type Natural Products

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, which can be envisioned as being derived from a 2,3-dihydrobenzofuran core. Many pterocarpans exhibit significant antifungal and phytoalexin activities. The strategic use of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate can be conceptualized in a convergent synthesis of the pterocarpan skeleton.

Retrosynthetic Analysis and Key Transformations

A plausible retrosynthetic analysis for a generic pterocarpan core (I) is depicted below. The key disconnection involves a palladium-catalyzed intramolecular C-O bond formation to forge the central pyran ring. This, in turn, can be traced back to a Suzuki-Miyaura cross-coupling reaction between our starting material, Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate (IV), and a suitably functionalized boronic acid (III).

G cluster_0 Retrosynthetic Analysis of a Pterocarpan Core I Pterocarpan Core (I) II Dihydrobenzofuran Intermediate (II) I->II Intramolecular C-O Cyclization III Aryl Boronic Acid (III) II->III Suzuki-Miyaura Coupling IV Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate (IV) II->IV Suzuki-Miyaura Coupling

Caption: Retrosynthetic approach to a pterocarpan core.

Protocol 1: Suzuki-Miyaura Coupling for Arylation at the 7-Position

This protocol details the crucial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 7-position of the dihydrobenzofuran ring system. This is a foundational step towards building the complexity required for many natural products.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand such as SPhos or XPhos (0.1 equiv.).

  • Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylated dihydrobenzofuran derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for efficient cross-coupling. Buchwald's biarylphosphine ligands (SPhos, XPhos) are often highly effective for Suzuki couplings involving heteroaryl halides due to their ability to promote both oxidative addition and reductive elimination steps.

  • Base and Solvent System: A biphasic solvent system with a water-soluble inorganic base like K₂CO₃ is commonly used in Suzuki reactions. The base activates the boronic acid, and the biphasic system helps to manage the solubility of the various reactants and byproducts.

Proposed Application in the Synthesis of Rocaglamide Analogs

Rocaglamides are a class of complex natural products with potent anticancer activity, featuring a cyclopenta[b]benzofuran core. While the total synthesis of rocaglamides is a formidable challenge, Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate can be envisioned as a precursor to a key fragment of these molecules. The bromine at the 7-position allows for the introduction of substituents that mimic the natural substitution pattern.

Synthetic Strategy via Heck Coupling

A Heck coupling reaction can be employed to install a vinyl group at the 7-position, which can then be further elaborated to construct the intricate side chains found in rocaglamide analogs.

G cluster_1 Heck Coupling for Rocaglamide Analog Fragment V Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate VII 7-Vinyl Dihydrobenzofuran Intermediate V->VII Pd-catalyzed Heck Coupling VI Alkene Coupling Partner VI->VII

Caption: Heck coupling for vinyl group installation.

Protocol 2: Heck Coupling for Vinyl Group Installation

This protocol outlines the palladium-catalyzed Heck reaction to introduce a vinyl substituent at the 7-position.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 equiv.), the desired alkene (e.g., butyl acrylate, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv.).

  • Base and Solvent: Add a suitable base, such as triethylamine (Et₃N, 2.0 equiv.), and a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for Heck reactions. The bulky phosphine ligand helps to stabilize the active palladium species.

  • Base: A tertiary amine base like triethylamine is used to neutralize the HBr generated during the catalytic cycle.

Quantitative Data Summary

While specific yield data for reactions starting with Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate are not available from direct literature precedents, the following table provides typical yield ranges for the proposed key reactions based on analogous systems reported in the literature.

Reaction TypeSubstrate TypeCatalyst SystemTypical Yield Range
Suzuki-Miyaura CouplingAryl BromidePd(OAc)₂ / SPhos70-95%
Heck CouplingAryl BromidePd(OAc)₂ / P(o-tol)₃60-85%

Conclusion and Future Outlook

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate represents a highly versatile and strategically valuable building block for the synthesis of natural products and their analogs. The protocols and strategies outlined in this guide, based on well-established palladium-catalyzed cross-coupling reactions, provide a solid foundation for its application in complex molecule synthesis. While direct total syntheses employing this starting material remain to be broadly reported, the potential for its use in the construction of pterocarpans, rocaglamide fragments, and other dihydrobenzofuran-containing natural products is significant. Future work in this area will likely focus on the development of novel and efficient routes that fully exploit the synthetic potential of this promising precursor.

References

  • A review on the synthesis of benzofuran derivatives can be found in various organic chemistry journals.
  • For specific examples of Suzuki-Miyaura and Heck reactions on similar heterocyclic systems, consult advanced organic chemistry textbooks and relevant articles in journals such as the Journal of the American Chemical Society, Angewandte Chemie, and Organic Letters.
  • Information on the biological activity of pterocarpans and rocaglamides can be found in natural product-focused journals like the Journal of N

Troubleshooting & Optimization

Removal of palladium catalyst from "Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal

Guide for the Purification of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

From the Senior Application Scientist's Desk:

Welcome to the technical support center. As a Senior Application Scientist, I understand that the synthesis of complex molecules like Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate via palladium-catalyzed cross-coupling reactions is a powerful tool in modern drug discovery. However, the very catalyst that facilitates these elegant transformations often becomes the most critical impurity to remove.

Residual palladium is not just a greyish tint in your product; it's a potential catalyst for unwanted side reactions in downstream steps and a significant concern for regulatory bodies due to its toxicity. The International Council for Harmonisation (ICH) Q3D guidelines place strict limits on elemental impurities in final drug products, making effective palladium removal a non-negotiable step in process chemistry and drug development.[1]

This guide is structured to move beyond simple protocols. It is designed to provide you with the causal understanding needed to troubleshoot and optimize palladium removal from your specific reaction matrix. We will explore the "why" behind the "how," empowering you to make informed decisions in the lab. The choice of a removal technique is highly dependent on the reaction product, solvent, and the specific form of the palladium species.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process.

Question 1: My reaction mixture and crude product have a black or dark grey precipitate. Post-filtration, the color is gone, but my ICP-MS results still show high palladium levels. What is happening?

Answer:

This is a classic two-part problem indicating the presence of multiple palladium species.

  • The Black Precipitate: The visible black solid is likely palladium(0), often referred to as "palladium black." It forms when the homogeneous palladium catalyst degrades and agglomerates into insoluble, heterogeneous particles.[3] This degradation is a common deactivation pathway for homogeneous catalysts.[3] Simple filtration is the correct first step to address this.

  • The Hidden Threat (High ICP-MS Reading): The persistently high palladium reading after filtering off the palladium black indicates the presence of soluble, homogeneous palladium species. These can be residual active catalyst, Pd(II) species from oxidative addition, or other soluble complexes formed during the reaction. These species will pass through standard filters and often co-elute with the product during chromatography.

Solution Workflow:

  • Remove Heterogeneous Palladium: At the end of the reaction, dilute the mixture with a suitable solvent (e.g., Ethyl Acetate, THF) and filter it through a pad of Celite® or a similar filter aid.[4] This will effectively remove the insoluble palladium black.[2][4]

  • Target Soluble Palladium: The filtrate now needs to be treated to remove the dissolved palladium. The most robust method is to use a metal scavenger. A study has shown that flash column chromatography alone is often insufficient, removing only about 90% of residual palladium, whereas adding a scavenging step removes over 98%.[5]

Question 2: I used a silica-thiol scavenger, stirred it overnight, and the palladium levels are still above 100 ppm. Why did it fail?

Answer:

The efficacy of a scavenger is not guaranteed; it depends heavily on reaction kinetics and conditions. Several factors could be at play:

  • Insufficient Scavenger Amount: You may have underestimated the amount of scavenger needed. The required amount is typically defined in equivalents relative to the initial palladium charge.

  • Poor Mass Transfer: If the scavenger is a solid resin, vigorous stirring is essential to ensure adequate contact between the scavenger's active sites and the palladium in solution. Inadequate agitation can lead to poor performance.

  • Temperature and Time: Scavenging is a chemical reaction. Some scavengers require elevated temperatures (e.g., 40-60 °C) or extended reaction times (1 to 18 hours) to be effective.[6] Room temperature for a short period may not be sufficient.

  • Wrong Scavenger for the Palladium State: The oxidation state of the palladium matters. Thiol-based scavengers are excellent for soft Lewis acidic Pd(0) and Pd(II), but other species might require different functionalities.

  • Competitive Binding: Your product molecule, Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate, contains heteroatoms (oxygen) that could potentially act as weak ligands for palladium, competing with the scavenger.[2]

Optimized Scavenging Protocol:

  • Screen Scavengers: If possible, screen a small panel of scavengers (e.g., thiol, amine, and trimercaptotriazine (TMT) functionalized silica) to find the most effective one for your system. MP-TMT, for instance, has shown superior selectivity for palladium in some systems.[2]

  • Increase Equivalents: Try increasing the scavenger load to 5-10 equivalents relative to the palladium catalyst.

  • Optimize Conditions: Run the scavenging at a slightly elevated temperature (e.g., 50 °C) and ensure the mixture is stirring vigorously. Monitor the palladium levels at different time points (e.g., 2h, 6h, 12h) to determine the optimal duration.

Question 3: I treated my crude product with activated carbon, and while the palladium is gone, my product yield is down 30%. How can I prevent this?

Answer:

This is a common and costly issue with adsorbents like activated carbon. The problem is its non-specific nature.

Causality: Activated carbon has a high surface area with a network of pores that can adsorb a wide range of organic molecules, not just the palladium catalyst.[2][7] Your product, being an organic molecule, is also susceptible to being trapped in these pores, leading to significant yield loss.[2]

Mitigation Strategies:

  • Use Less Carbon: Start with a much lower loading of activated carbon (e.g., 0.1-0.2 wt% relative to the product) and increase incrementally if necessary. A Pfizer case study demonstrated successful palladium removal from 300 ppm to <1 ppm with just 0.2 wt% of Darco KB-B carbon.[2]

  • Solvent Choice: Perform the carbon treatment in a solvent where your product is highly soluble. This maximizes the concentration of the product in the solution phase, reducing its tendency to adsorb onto the carbon surface.

  • Thorough Washing: After filtering off the carbon, wash the filter cake extensively with fresh, hot solvent to recover as much adsorbed product as possible.

  • Consider Alternatives: Given the high value of pharmaceutical intermediates, a more selective scavenger is often more cost-effective than activated carbon due to the preservation of yield, even if the scavenger itself is more expensive.[1]

Frequently Asked Questions (FAQs)

Q: What are the primary methods for palladium removal?

A: The main strategies can be categorized as follows: filtration, adsorption, scavenging, and chromatography. Often, a combination of these methods is required for optimal results.[1][5]

Q: How do I choose the right palladium removal method?

A: The choice is dictated by the nature of the palladium impurity. The following decision tree provides a logical workflow for method selection.

G start Post-Reaction Workup observe Observe Crude Product start->observe icp_check Analyze Filtrate via ICP-MS observe->icp_check No Visible Precipitate filter Filter through Celite Pad observe->filter Visible Black Precipitate (Heterogeneous Pd) scavenge Treat with Scavenger (e.g., Thiol-Silica) icp_check->scavenge High Pd Levels chromatography Perform Column Chromatography icp_check->chromatography Low/Moderate Pd Levels final_check Final Product Analysis (ICP-MS) pass Palladium < 10 ppm (Process Complete) final_check->pass Pass fail Palladium > 10 ppm final_check->fail Fail fail->scavenge Re-process filter->icp_check scavenge->chromatography chromatography->final_check

Caption: Decision tree for selecting a palladium removal strategy.

Q: Can simple crystallization remove palladium?

A: While sometimes effective, crystallization is generally unreliable for palladium removal. In some cases, heteroatoms in the drug molecule can chelate the metal, causing it to co-crystallize and become concentrated in the final product.[1][2] It should not be relied upon as the sole method of purification.

Q: What are the different types of palladium scavengers?

A: Scavengers are materials that have functional groups with a high affinity for palladium. They can be broadly classified:

  • Silica-Based: Functionalized silica gels are common, offering good mechanical stability and compatibility with many solvents. Thiol-functionalized silica is particularly effective.

  • Polymer-Based: Polystyrene resins (e.g., MP-TMT) can offer high loading capacities.

  • Activated Carbon: Acts as a non-specific adsorbent.

  • Homogeneous Scavengers: Soluble ligands or chelating agents (e.g., isocyanides, xanthates) can be added to bind palladium, with the resulting complex being removed in a subsequent step.[2]

Method Mechanism Pros Cons Typical Target
Filtration (Celite) Physical SeparationSimple, fast, inexpensive.[4]Only removes insoluble particles.Heterogeneous Pd(0) (Palladium Black)
Activated Carbon AdsorptionInexpensive, widely available.[2]Non-selective, can cause significant product loss.[1][2]Both heterogeneous and homogeneous Pd
Metal Scavengers Chemisorption/ChelationHigh selectivity, high efficiency, preserves yield.[1]Higher initial cost, requires optimization (time, temp).[2]Homogeneous Pd species (Pd(0), Pd(II))
Chromatography Differential AdsorptionCan remove other impurities simultaneously.Often insufficient for complete Pd removal on its own.[5]Soluble Pd and ligand byproducts

Caption: Comparison of common palladium removal techniques.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium via Celite Filtration

This protocol is intended to remove visible palladium black particles from the reaction mixture.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with 5-10 volumes of a suitable solvent (e.g., ethyl acetate, DCM, THF) to reduce viscosity.

  • Prepare Filter Pad: Prepare a short plug of Celite® (approx. 1-2 cm thick) in a sintered glass funnel over a clean filter flask.[4]

  • Wet the Pad: Gently wet the Celite® pad with the chosen solvent until it is fully saturated.

  • Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad. Apply gentle vacuum.

  • Wash: Wash the filter cake thoroughly with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings. The resulting solution is now ready for the removal of soluble palladium species.

Protocol 2: Removal of Soluble Palladium with a Thiol-Functionalized Silica Scavenger

This protocol is a robust method for removing dissolved palladium from the filtrate obtained in Protocol 1.

Caption: Workflow for palladium scavenging using a functionalized resin.

  • Setup: Transfer the filtrate from Protocol 1 to a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Add Scavenger: Add 5-10 equivalents (relative to the initial moles of palladium catalyst) of a silica-based thiol scavenger (e.g., SiliaMetS® Thiol).

  • Stir and Heat: Begin vigorous stirring and heat the mixture to 40-60 °C.[6]

  • Incubate: Allow the mixture to stir for 2-18 hours. The optimal time should be determined experimentally for your specific system.[6]

  • Cool and Filter: Once scavenging is complete (as determined by ICP-MS analysis of an aliquot), cool the mixture to room temperature.

  • Remove Scavenger: Filter the mixture through a fritted funnel or a cotton plug to remove the solid scavenger.

  • Wash and Concentrate: Wash the scavenger on the filter with fresh solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[6]

  • Verification: Submit a sample of the final product for ICP-MS analysis to confirm that palladium levels are within the acceptable range (typically <10 ppm for APIs).

References

  • CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents. Google Patents.
  • US20050256327A1 - Method of removing palladium - Google Patents. Google Patents.
  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. ACS Publications. Available at: [Link]

  • How can I remove palladium Pd catalyst easily? - ResearchGate. ResearchGate. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Biotage. Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. Royal Society of Chemistry. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

Sources

Alternative catalysts for the synthesis of "Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate. Here, we address common challenges and explore alternative catalytic systems beyond conventional methods, with a focus on troubleshooting and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs) about Catalyst Selection

Q1: Why should I consider alternative catalysts to the standard palladium-based systems for synthesizing Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate?

While palladium catalysts are robust and widely documented for dihydrobenzofuran synthesis, there are several compelling reasons to explore alternatives.[1][2][3][4] Firstly, palladium is a precious and costly metal, and its price volatility can impact the scalability and cost-effectiveness of a synthetic route. Secondly, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated and requires extensive purification steps to remove. Finally, certain palladium systems can be sensitive to air and moisture, requiring stringent inert atmosphere techniques. Alternative catalysts, such as those based on more abundant and less toxic metals like copper or even metal-free organocatalysts, can offer solutions to these challenges, potentially leading to more economical and sustainable processes.[2][5]

Q2: What are the primary advantages and disadvantages of using copper-based catalysts as an alternative?

Copper catalysts represent a highly attractive alternative to palladium for this transformation.[2][5]

Advantages:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.

  • Lower Toxicity: Copper is generally less toxic than palladium, which can simplify product purification and reduce regulatory concerns.

  • Diverse Reactivity: Copper catalysts can promote a wide range of coupling reactions, including the intramolecular O-vinylation necessary for forming the dihydrobenzofuran ring.[6][7]

Disadvantages:

  • Higher Catalyst Loading: Copper-catalyzed reactions often require a higher catalyst loading compared to their palladium counterparts to achieve similar efficiency.

  • Ligand Sensitivity: The choice of ligand is often critical for achieving high yields and selectivity in copper catalysis.[6]

  • Reaction Conditions: Some copper-catalyzed systems may require higher reaction temperatures.

Q3: Are there any viable metal-free, organocatalytic options for this intramolecular cyclization?

Yes, organocatalysis presents an emerging and powerful strategy for the synthesis of dihydrobenzofurans.[8][9] These systems avoid the use of transition metals entirely, which eliminates concerns about metal contamination and often leads to milder reaction conditions. For the synthesis of dihydrobenzofurans, organocatalytic approaches might involve chiral phosphines or aminocatalysts that can facilitate the key bond-forming steps.[10] While the development of organocatalytic methods for this specific substrate may require more optimization, they offer a greener and potentially more cost-effective long-term solution.[9]

Troubleshooting Guide: Experimental Issues and Solutions

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate.

Scenario 1: Low or No Product Yield

Q: My palladium-catalyzed reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in palladium-catalyzed cyclizations can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Catalyst Inactivation:

    • Explanation: The active Pd(0) species can be sensitive to oxidation. Inadequate degassing of solvents and reagents can lead to catalyst death.

    • Solution: Ensure all solvents are thoroughly deoxygenated (e.g., by sparging with argon or nitrogen for at least 30 minutes). Use freshly opened, high-purity ligands and bases.

  • Incorrect Ligand Choice:

    • Explanation: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. A ligand that is too bulky or not electron-rich enough may hinder the reaction.

    • Solution: Screen a panel of phosphine-based ligands (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand need to be matched to the substrate.

  • Suboptimal Base:

    • Explanation: The base is critical for deprotonating the phenolic starting material, allowing it to participate in the cyclization. An inappropriate base (too weak or too strong) can lead to side reactions or incomplete conversion.

    • Solution: Common bases for this type of reaction include K₂CO₃, Cs₂CO₃, and t-BuOK. If a weaker base is not effective, a stronger, non-nucleophilic base might be necessary. However, be cautious as very strong bases can promote side reactions.

  • Inappropriate Solvent or Temperature:

    • Explanation: The reaction kinetics are highly dependent on the solvent and temperature.[11] A solvent that does not adequately dissolve the starting materials or the catalyst complex will impede the reaction. The temperature may be too low for the reaction to proceed at a reasonable rate.[11]

    • Solution: Common solvents include toluene, dioxane, and DMF. Ensure your starting material is fully soluble at the reaction temperature. A stepwise increase in temperature (e.g., from 80°C to 110°C) can often improve the reaction rate and yield.

Scenario 2: Observation of Significant Side Products

Q: I am observing significant de-bromination of my starting material and/or formation of intermolecular coupling products. How can I suppress these side reactions?

A: The formation of side products such as these points to specific, competing reaction pathways that can be mitigated through careful control of the reaction conditions.

Potential Causes & Solutions:

  • De-bromination:

    • Explanation: This is a common side reaction in palladium catalysis, where the aryl bromide is reduced instead of participating in the desired coupling reaction. This can be exacerbated by certain ligands or the presence of protic impurities.

    • Solution:

      • Ligand Choice: Switch to a more electron-rich and bulky ligand, which can favor oxidative addition over undesired side reactions.

      • Strictly Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can act as a proton source for the de-bromination pathway.

  • Intermolecular Coupling:

    • Explanation: At high concentrations, the starting materials can react with each other (intermolecularly) instead of undergoing the desired intramolecular cyclization.

    • Solution:

      • High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This will favor the intramolecular pathway.

      • Slow Addition: If high dilution is not practical, consider adding the starting material slowly to the reaction mixture containing the catalyst via a syringe pump. This maintains a low instantaneous concentration of the substrate.

Alternative Catalyst Protocols

Below are starting-point protocols for alternative catalytic systems. Note: These are general procedures and may require optimization for your specific setup and substrate purity.

Protocol 1: Copper-Catalyzed Intramolecular O-Vinylation

This protocol is adapted from methodologies for copper-catalyzed intramolecular C-O bond formation.[7]

Materials:

  • Ethyl 2-allyl-3-bromophenoxyacetate (starting material)

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add CuI (10 mol%), K₂CO₃ (2.0 equiv.), and the starting material (1.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Add DMCDA (20 mol%) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Organocatalytic [4+1] Cyclization Approach

This conceptual protocol is based on phosphine-catalyzed annulation reactions.[10]

Materials:

  • Ortho-hydroxy-para-quinone methide precursor (derived from the starting material)

  • Allenoate

  • Chiral Phosphine Catalyst (e.g., (R)-SITCP)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the chiral phosphine catalyst (20 mol%) and K₂CO₃ (1.5 equiv.) to an oven-dried vial.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add the allenoate (1.2 equiv.) followed by the ortho-hydroxy-para-quinone methide precursor (1.0 equiv.).

  • Seal the vial and stir at the desired temperature (e.g., 10 °C) for 24-48 hours.

  • Monitor the reaction by TLC or chiral HPLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Summary: Comparison of Catalytic Systems

Catalyst System Typical Catalyst Typical Ligand Pros Cons Key Ref.
Palladium Pd(OAc)₂, Pd₂(dba)₃Phosphines (e.g., XPhos), NHCsHigh efficiency, well-establishedCost, potential toxicity, air sensitivity[1][3][4]
Copper CuI, CuBrDiamines, PhenanthrolinesLow cost, low toxicityHigher catalyst loading, ligand-sensitive[2][6][7]
Rhodium [RhCp*Cl₂]₂-High functional group toleranceCost, requires specific directing groups[2]
Nickel NiCl₂(dme)Diimine ligandsGood for C-C bond formationAir and moisture sensitive[1]
Organocatalyst Chiral Phosphines-Metal-free, mild conditions, sustainableSubstrate scope may be limited[8][9][10]

Visualizations

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization Prep Prepare Stock Solutions: - Starting Material - Catalysts - Ligands - Bases Setup Array Reactions in Vials: - Vary Catalyst - Vary Ligand - Vary Base - Vary Solvent Prep->Setup Run Run Reactions at Defined Temperature and Time Setup->Run Analysis Analyze by LC-MS/GC-MS: - Conversion - Yield - Side Products Run->Analysis Optimize Identify Lead Conditions and Optimize: - Temperature - Concentration Analysis->Optimize Optimize->Run Iterate

Caption: A typical workflow for screening and optimizing catalytic conditions.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Check for Side Products (e.g., de-bromination, dimerization) Q1->A1_Yes Yes A1_No Reaction Not Proceeding Q1->A1_No No Q3 Possible Causes: - Wrong Ligand - High Concentration - Protic Impurities A1_Yes->Q3 Investigate Q2 Possible Causes: - Catalyst Inactivation - Insufficient Temperature - Incorrect Base/Solvent A1_No->Q2 Investigate Sol2 Degas Solvents Thoroughly Increase Temperature Screen Bases & Solvents Q2->Sol2 Solutions Sol3 Screen Ligands Use High Dilution Use Anhydrous Conditions Q3->Sol3 Solutions

Caption: A decision tree to diagnose the cause of low reaction yields.

References

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Singh, V., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16355-16383. doi:10.1039/d4ra01830c
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  • Organic Letters. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. ACS Publications. Retrieved from [Link]

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  • Organic Letters. (2025). Synthesis of 2-Aminodihydrobenzofurans through Copper-Catalyzed N-Alkenylation/[5][5]-Rearrangement of Aryloxyamines with Alkenyl Boronic Acids. ACS Publications. Retrieved from [Link]

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Validation & Comparative

A Spectroscopic Journey: Charting the Synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 2,3-dihydrobenzofuran scaffold, in particular, is a privileged structure found in a multitude of biologically active molecules. This guide provides an in-depth spectroscopic comparison of a key derivative, Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate, and its precursors. By dissecting the changes in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data at each synthetic step, we can elucidate the chemical transformations and confirm the structure of our target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application of spectroscopic techniques in synthetic organic chemistry.

The Synthetic Pathway: A Deliberate Construction

The synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate is most efficiently achieved through a tandem Michael addition/intramolecular cyclization reaction. This approach leverages the reactivity of a substituted phenol with an α,β-unsaturated ester. The chosen precursors for this synthesis are 3-bromosalicylaldehyde and ethyl acrylate.

The reaction proceeds in the presence of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates the initial Michael addition of the phenolic hydroxyl group of 3-bromosalicylaldehyde to the electron-deficient double bond of ethyl acrylate. This is followed by an intramolecular cyclization to form the dihydrobenzofuran ring.

Synthesis_Pathway Precursor1 3-Bromosalicylaldehyde Intermediate Michael Adduct (transient) Precursor1->Intermediate + DABCO Precursor2 Ethyl Acrylate Precursor2->Intermediate Product Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: Synthetic route to Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate.

Spectroscopic Characterization of Precursors

A thorough understanding of the spectroscopic features of the starting materials is paramount to identifying the changes that signify a successful reaction.

3-Bromosalicylaldehyde

3-Bromosalicylaldehyde serves as the foundational aromatic component, providing the benzene ring and the ortho-hydroxyl and aldehyde functionalities necessary for cyclization.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-bromosalicylaldehyde is characterized by the presence of both aromatic and aldehydic protons. The aldehyde proton typically appears as a singlet significantly downfield, around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,3-trisubstituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic peak for the aldehydic carbon in the range of 190-200 ppm. The carbon attached to the bromine will be deshielded, while the carbon bearing the hydroxyl group will appear further downfield.

Infrared (IR) Spectroscopy: The IR spectrum of 3-bromosalicylaldehyde displays a strong, sharp absorption band for the C=O stretch of the aldehyde at approximately 1660-1680 cm⁻¹. A broad O-H stretching band from the phenolic hydroxyl group is also expected around 3200-3400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Ethyl Acrylate

Ethyl acrylate provides the three-carbon chain that will form the dihydro part of the furan ring and the ethyl ester functionality.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl acrylate is distinguished by the signals of the vinyl protons, which appear as a multiplet in the region of 5.8-6.4 ppm. The ethyl group will show a quartet around 4.2 ppm (for the -OCH₂- protons) and a triplet around 1.3 ppm (for the -CH₃ protons).[1]

¹³C NMR Spectroscopy: The carbon spectrum will feature peaks for the carbonyl carbon of the ester at around 166 ppm, and two peaks in the vinyl region (128-131 ppm). The carbons of the ethyl group will also be present.

Infrared (IR) Spectroscopy): The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the ester at approximately 1730 cm⁻¹. The C=C stretch of the alkene is also visible around 1630 cm⁻¹.[2]

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight.

Comparative Spectroscopic Analysis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

The formation of the dihydrobenzofuran ring and the incorporation of the ethyl ester group lead to distinct and predictable changes in the spectroscopic data.

Spectroscopic Feature 3-Bromosalicylaldehyde Ethyl Acrylate Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate (Predicted)
¹H NMR: Aldehyde Proton (ppm) ~9.8-10.0 (singlet)N/AAbsent
¹H NMR: Vinyl Protons (ppm) N/A~5.8-6.4 (multiplet)Absent
¹H NMR: Dihydrofuran Protons (ppm) N/AN/A~3.0-5.0 (multiplet)
¹³C NMR: Aldehyde Carbon (ppm) ~190-200N/AAbsent
¹³C NMR: Dihydrofuran Carbons (ppm) N/AN/A~30-80
IR: C=O Stretch (cm⁻¹) ~1660-1680 (aldehyde)~1730 (ester)~1735 (ester)
IR: O-H Stretch (cm⁻¹) ~3200-3400 (broad)N/AAbsent
MS: Key Fragmentations Loss of -CHOLoss of -OCH₂CH₃Loss of -COOCH₂CH₃

¹H NMR Spectroscopy: The most telling transformation in the ¹H NMR spectrum is the disappearance of the aldehydic proton signal from 3-bromosalicylaldehyde and the vinyl proton signals from ethyl acrylate. In their place, a new set of signals corresponding to the protons on the newly formed dihydrofuran ring will appear. These will typically be a multiplet in the upfield region of the aromatic signals. The characteristic quartet and triplet of the ethyl ester group will remain, although their chemical shifts may be slightly altered.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the reaction through the absence of the aldehydic carbon peak. New peaks corresponding to the two sp³-hybridized carbons of the dihydrofuran ring will emerge. The chemical shift of the carbonyl carbon will be indicative of an ester.

Infrared (IR) Spectroscopy: The IR spectrum of the product will be dominated by the strong C=O stretch of the ethyl ester group, expected around 1735 cm⁻¹. The disappearance of the broad O-H stretch from the salicylaldehyde and the aldehydic C=O stretch are key indicators of the successful cyclization.

Mass Spectrometry (MS): The mass spectrum of the final product will show a molecular ion peak corresponding to the combined mass of the two precursors minus the elements of water. The isotopic pattern for a single bromine atom (M⁺ and M+2 peaks of similar intensity) will be a defining feature. Fragmentation patterns will likely involve the loss of the ethyl ester group.

Experimental Protocols

Synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

Materials:

  • 3-Bromosalicylaldehyde

  • Ethyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate, anhydrous

Procedure:

  • To a solution of 3-bromosalicylaldehyde (1.0 eq) in anhydrous toluene, add ethyl acrylate (1.2 eq) and DABCO (0.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 3-bromosalicylaldehyde in anhydrous toluene B Add ethyl acrylate and DABCO A->B C Reflux and monitor by TLC B->C D Cool and dilute with ethyl acetate C->D E Wash with water and brine D->E F Dry over MgSO4, filter, and concentrate E->F G Column chromatography (Hexane/Ethyl Acetate) F->G H Obtain pure product G->H

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Conclusion

The spectroscopic comparison of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate with its precursors, 3-bromosalicylaldehyde and ethyl acrylate, provides a clear and definitive confirmation of the synthetic transformation. The disappearance of key functional group signals (aldehyde and vinyl) and the appearance of new signals corresponding to the dihydrofuran ring in NMR, coupled with the characteristic shifts in the carbonyl stretching frequency in IR spectroscopy, serve as robust evidence for the successful synthesis. This guide underscores the indispensable role of modern spectroscopic methods in guiding and validating synthetic efforts in contemporary drug discovery and development.

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A Researcher's Guide to Comparing the Efficacy of Novel Dihydrobenzofuran Compounds with Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential efficacy of novel compounds, such as "Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate," against well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitors. By providing detailed experimental protocols and a comparative analysis structure, this document serves as a practical resource for the preclinical assessment of new chemical entities in the field of oncology.

The Landscape of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of single-strand DNA breaks (SSBs).[1][2][3] In cancer therapy, PARP inhibitors have emerged as a cornerstone of targeted treatment, especially for tumors harboring defects in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations.[4] The therapeutic efficacy of PARP inhibitors is primarily attributed to the concept of synthetic lethality. By inhibiting PARP, SSBs are not efficiently repaired, leading to the accumulation of double-strand breaks (DSBs) during DNA replication.[1][2] In HR-deficient cancer cells, these DSBs cannot be accurately repaired, resulting in genomic instability and, ultimately, cell death.[4]

A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[5][6][7] This trapping prevents the dissociation of PARP from the DNA, creating a physical obstruction that is more cytotoxic than the mere inhibition of its enzymatic function.[5][8]

The 2,3-dihydrobenzofuran scaffold has been identified as a promising pharmacophore in the development of novel PARP inhibitors.[9][10] This guide will use "Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate" as a representative of this chemical class to illustrate the process of evaluating its potential as a PARP inhibitor in comparison to established drugs.

Established PARP Inhibitors: A Benchmark for Efficacy

Several PARP inhibitors have received FDA approval and are now integral to the treatment of various cancers. These compounds provide a critical benchmark for evaluating the potential of novel chemical entities.

PARP Inhibitor Mechanism of Action Key Indications
Olaparib Potent inhibitor of PARP1, PARP2, and PARP3. Induces synthetic lethality in HR-deficient tumors and exhibits strong PARP trapping activity.[1][6]Ovarian, breast, pancreatic, and prostate cancers with BRCA1/2 mutations.[11]
Rucaparib Inhibitor of PARP1, PARP2, and PARP3. Demonstrates significant PARP trapping.[12][13][14]Ovarian and prostate cancers with BRCA1/2 mutations.[11][15]
Niraparib Potent inhibitor of PARP1 and PARP2. Also shows significant PARP trapping capabilities.[16]Ovarian, fallopian tube, and primary peritoneal cancer.
Talazoparib The most potent PARP trapping agent among the approved inhibitors. Strong inhibitor of PARP1 and PARP2.[7][8][17]Breast cancer with germline BRCA1/2 mutations.[11][18]

Visualizing the PARP Inhibition Pathway

The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in homologous recombination-deficient cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repair BER->SSB_Repair Apoptosis Apoptosis SSB_cancer Single-Strand Break (SSB) PARPi PARP Inhibitor SSB_cancer->PARPi PARP_trapping PARP Trapping PARPi->PARP_trapping Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

A Step-by-Step Guide to Efficacy Evaluation

To comprehensively assess the potential of "Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate" as a PARP inhibitor, a series of in vitro and cell-based assays are required. The following protocols provide a robust framework for this evaluation.

Experimental Workflow Overview

The following diagram outlines the general workflow for characterizing a novel PARP inhibitor.

Experimental_Workflow start Novel Compound (e.g., Ethyl 7-bromo-2,3- dihydrobenzofuran-2-carboxylate) in_vitro_assay In Vitro PARP Activity Assay start->in_vitro_assay cell_viability Cell Viability Assay (BRCA-mutant vs. WT) start->cell_viability data_analysis Comparative Data Analysis (IC50, EC50, etc.) in_vitro_assay->data_analysis dna_damage γ-H2AX Assay (DNA Damage) cell_viability->dna_damage parp_trapping PARP Trapping Assay dna_damage->parp_trapping parp_trapping->data_analysis conclusion Efficacy Profile data_analysis->conclusion

Caption: Experimental workflow for evaluating a novel PARP inhibitor.

In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of PARP1.

Principle: The assay quantifies the incorporation of NAD+ into PAR chains on histone proteins, a reaction catalyzed by PARP1. A fluorometric detection method is used to measure the extent of this reaction.

Protocol:

  • Reagent Preparation:

    • Prepare PARP Assay Buffer.

    • Dilute recombinant human PARP1 enzyme to the desired concentration in PARP Assay Buffer.

    • Prepare a solution of activated DNA.

    • Prepare a solution of NAD+.

    • Prepare the test compound ("Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate") and known PARP inhibitors (e.g., Olaparib) in a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the PARP1 enzyme and the test compound or control inhibitor.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[19]

    • Initiate the reaction by adding the activated DNA and NAD+ mixture to each well.

    • Incubate the plate for 30-60 minutes at 30-37°C with gentle agitation.[19]

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of the test compound on cancer cells, particularly comparing its effect on BRCA-mutant versus BRCA-wildtype cell lines to assess synthetic lethality.[20][21][22]

Principle: The resazurin reduction assay is a colorimetric method that measures the metabolic activity of viable cells.[20] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol:

  • Cell Culture:

    • Culture BRCA-mutant (e.g., CAPAN-1, MDA-MB-436) and BRCA-wildtype (e.g., MCF-7, MDA-MB-231) cancer cell lines in their respective recommended media.

    • Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of "Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate" and control inhibitors.

    • Treat the cells with the compounds for a period of 72-120 hours.

  • Resazurin Assay:

    • After the incubation period, add resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values for each cell line and compare the sensitivity of BRCA-mutant versus BRCA-wildtype cells.

γ-H2AX Immunofluorescence Assay for DNA Damage

This assay quantifies the formation of DNA double-strand breaks (DSBs) by visualizing the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA damage.[23][24][25]

Principle: Following the induction of DSBs, H2AX is rapidly phosphorylated at serine 139.[24] This can be detected using a specific primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. The number of fluorescent foci per nucleus corresponds to the number of DSBs.[26]

Protocol:

  • Cell Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat the cells with the test compound and controls for a defined period (e.g., 24 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.[27]

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).[27]

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA).

    • Incubate with a primary antibody against γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji).[25]

PARP Trapping Assay

This assay measures the ability of the inhibitor to trap PARP1 on a DNA probe.[28][29]

Principle: This homogeneous assay uses fluorescence polarization (FP). A fluorescently labeled DNA probe has low FP. When PARP1 binds, the larger complex tumbles more slowly, resulting in high FP. In the presence of an inhibitor that traps PARP1 on the DNA, the FP remains high even after the addition of NAD+.[29]

Protocol:

  • Assay Setup:

    • In a 384-well plate, add purified PARP1 enzyme, the fluorescent DNA probe, and serial dilutions of the test compound or control inhibitor.

    • Incubate to allow for binding.

  • Reaction and Measurement:

    • Add NAD+ to initiate PARylation and subsequent PARP1 dissociation in the absence of a trapping inhibitor.

    • Measure the fluorescence polarization using a suitable microplate reader.[28]

  • Data Analysis:

    • Calculate the increase in FP signal, which is directly proportional to PARP trapping.

    • Determine the EC50 for PARP trapping for each compound.

Comparative Efficacy Analysis: A Hypothetical Dataset

The following tables present a hypothetical comparison of "Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate" with established PARP inhibitors. Researchers can use this as a template to populate with their own experimental data.

Table 1: In Vitro PARP1 Enzymatic Inhibition

Compound IC50 (nM)
Olaparib5
Rucaparib1.4[12]
Niraparib3.8[16]
Talazoparib1.2
Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate Experimental Value

Table 2: Cell Viability in BRCA-Mutant vs. Wildtype Cell Lines

Compound Cell Line (BRCA Status) IC50 (nM)
OlaparibCAPAN-1 (BRCA2 mutant)10
MCF-7 (BRCA WT)>1000
TalazoparibMDA-MB-436 (BRCA1 mutant)0.5
MDA-MB-231 (BRCA WT)500
Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate CAPAN-1 (BRCA2 mutant)Experimental Value
MCF-7 (BRCA WT)Experimental Value

Table 3: PARP Trapping Potency

Compound EC50 (nM)
Olaparib20
Talazoparib1
Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate Experimental Value

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of novel PARP inhibitor candidates like "Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate." By systematically applying the detailed protocols for in vitro and cell-based assays, researchers can generate robust data to compare the efficacy of new compounds against established clinical benchmarks. A promising candidate would ideally exhibit potent enzymatic inhibition of PARP, selective cytotoxicity towards HR-deficient cancer cells, significant induction of DNA damage, and strong PARP trapping activity. The data generated through this workflow will be instrumental in guiding further preclinical and clinical development of the next generation of PARP inhibitors.

References

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A Comparative In-Silico Analysis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate as a Potential Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative molecular docking analysis of the novel compound, Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate, against a panel of established Matrix Metalloproteinase (MMP) inhibitors. We will explore its potential binding affinity and interaction patterns with key MMP isoforms implicated in various pathologies, providing a computational framework for its preliminary assessment as a therapeutic agent.

Introduction: The Double-Edged Sword of Matrix Metalloproteinases

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM), a key component of all tissues and organs.[1] Under physiological conditions, MMPs are involved in essential processes such as development, wound healing, and angiogenesis. However, their overexpression and dysregulation are hallmarks of numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] This pathological role has made MMPs attractive targets for therapeutic intervention.

The development of MMP inhibitors has been a long and challenging journey. Early broad-spectrum inhibitors, such as Batimastat and Marimastat, showed promise in preclinical studies but ultimately failed in clinical trials due to a lack of specificity and dose-limiting side effects.[1][3] This has spurred the search for novel, more selective inhibitors that can target specific MMPs involved in disease progression while sparing those with essential physiological functions.[3]

Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities.[4] This guide focuses on the in silico evaluation of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate, a member of this family, to predict its potential as an MMP inhibitor.

The Rationale for a Comparative Docking Approach

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is instrumental in predicting the binding affinity and interaction patterns of a ligand (potential drug) with the active site of a target protein.

By comparing the docking performance of our novel compound with that of well-characterized MMP inhibitors, we can:

  • Estimate its relative binding affinity: Lower predicted binding energies generally suggest a more stable protein-ligand complex.

  • Analyze its binding mode: Understanding how the compound orients itself within the active site provides insights into its potential mechanism of inhibition.

  • Identify key interactions: Pinpointing the specific amino acid residues involved in the binding can guide future lead optimization efforts.

This comparative approach provides a crucial first step in the virtual screening process, allowing for the prioritization of compounds with the highest potential for further experimental validation.

Experimental Design: An In-Silico Workflow

Our comparative analysis will be conducted using a robust and widely accepted molecular docking workflow. This multi-step process ensures the reliability and reproducibility of the generated data.

Figure 2: A conceptual diagram illustrating potential key interactions within the MMP active site.

Conclusion and Future Directions

This in-silico comparative analysis provides a preliminary indication that Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate has the potential to act as an inhibitor of MMP-2, MMP-9, and MMP-13. Its predicted binding affinity, while not as strong as the hydroxamate-based inhibitors, is significant and warrants further investigation.

The next logical steps in the evaluation of this compound would be:

  • In Vitro Enzyme Assays: To experimentally determine its inhibitory activity (IC50 values) against a panel of MMPs and confirm the predictions of the docking study.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to improve its potency and selectivity.

  • Cell-Based Assays: To evaluate its efficacy in a more biologically relevant context, such as in cancer cell invasion or cartilage degradation models.

This computational guide serves as a foundational blueprint for the initial assessment of novel compounds as potential MMP inhibitors, streamlining the early stages of the drug discovery pipeline.

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